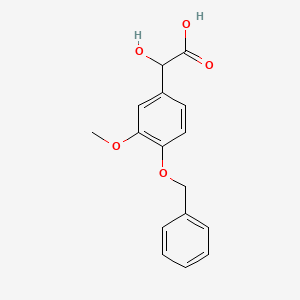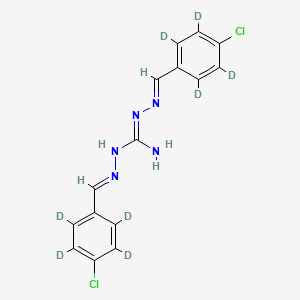
Robenidine-d8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Robenidine-d8 is a deuterated analog of the anticoccidial compound robenidine. It is primarily used as a stable isotope-labeled internal standard in analytical chemistry. The compound is characterized by the replacement of hydrogen atoms with deuterium, which makes it useful in various scientific studies, particularly in mass spectrometry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Robenidine-d8 involves the deuteration of robenidine. The process typically starts with the preparation of 1,3-bis[(4-chlorobenzylidene)amino]guanidine, which is then subjected to deuteration. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced deuteration techniques and equipment is essential to achieve the desired isotopic enrichment.
化学反应分析
Types of Reactions
Robenidine-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound.
科学研究应用
Robenidine-d8 has a wide range of scientific research applications, including:
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of robenidine in biological samples.
Pharmacokinetics: Employed in studies to understand the absorption, distribution, metabolism, and excretion of robenidine.
Environmental Studies: Utilized in the analysis of environmental samples to monitor the presence of robenidine and its metabolites.
Biomedical Research: Investigated for its potential therapeutic effects and mechanisms of action in various diseases.
作用机制
Robenidine-d8 exerts its effects by targeting specific molecular pathways. The compound is known to inhibit the growth and reproduction of coccidian parasites by interfering with their metabolic processes. The deuterated form, this compound, is primarily used in research to study these mechanisms in detail, providing insights into the molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
Robenidine: The non-deuterated form of Robenidine-d8, used as an anticoccidial agent.
Ronidazole: Another anticoccidial compound with a different chemical structure.
Nicarbazin: A coccidiostat used in poultry, similar in function but different in structure.
Uniqueness
This compound is unique due to its deuterated nature, which makes it particularly useful in analytical studies. The presence of deuterium atoms enhances its stability and allows for precise quantification in mass spectrometry. This distinguishes it from other similar compounds that do not have isotopic labeling.
属性
分子式 |
C15H13Cl2N5 |
|---|---|
分子量 |
342.2 g/mol |
IUPAC 名称 |
1,2-bis[(E)-(4-chloro-2,3,5,6-tetradeuteriophenyl)methylideneamino]guanidine |
InChI |
InChI=1S/C15H13Cl2N5/c16-13-5-1-11(2-6-13)9-19-21-15(18)22-20-10-12-3-7-14(17)8-4-12/h1-10H,(H3,18,21,22)/b19-9+,20-10+/i1D,2D,3D,4D,5D,6D,7D,8D |
InChI 键 |
MOOFYEJFXBSZGE-SDKHRPLESA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1/C=N/N/C(=N/N=C/C2=C(C(=C(C(=C2[2H])[2H])Cl)[2H])[2H])/N)[2H])[2H])Cl)[2H] |
规范 SMILES |
C1=CC(=CC=C1C=NNC(=NN=CC2=CC=C(C=C2)Cl)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


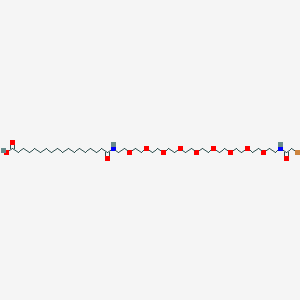
![[2-(3,4-Dimethoxyphenyl)-ethyl]-(4-fluoro-benzyl)-amine hydrochloride](/img/structure/B13706987.png)
![2-Amino-5-[3-(2-thienyl)propyl]-1,3,4-thiadiazole](/img/structure/B13706988.png)
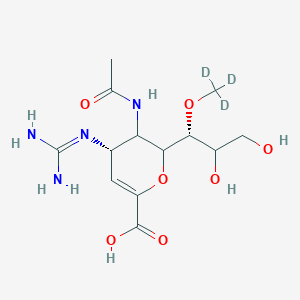
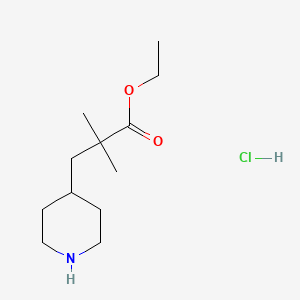
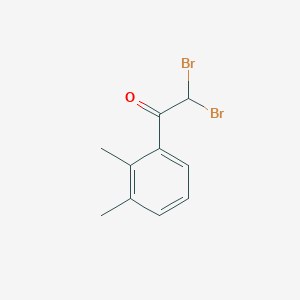
![2-Amino-5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-thiadiazole](/img/structure/B13707007.png)
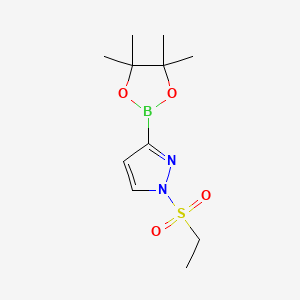
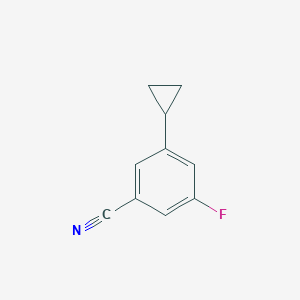
![3-Chloro-5,5-dimethyl-5H-dibenzo[b,d]silole](/img/structure/B13707031.png)

![3-[7-(Benzyloxy)-3-indolyl]propanoic Acid](/img/structure/B13707047.png)

